Physicochemical Properties and Synthetic Utility of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Comprehensive Guide
Physicochemical Properties and Synthetic Utility of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Comprehensive Guide
As drug development pipelines increasingly revisit established pharmacophores to combat antimicrobial resistance, bifunctional intermediates have become critical assets. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS: 13295-81-3) is a prime example of such an intermediate[1]. It bridges the gap between the potent, well-documented antimicrobial efficacy of the 5-nitrofuran core and the synthetic versatility of an alkyl chloride tail.
In this technical guide, we will deconstruct the physicochemical profile, structural reactivity, and biological mechanisms of this compound. Furthermore, we provide field-proven, self-validating synthetic protocols designed to maximize yield and purity in early-stage drug discovery workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is essential for predicting its solubility, reactivity, and behavior in biological assays. The compound features a moderate topological polar surface area (TPSA), making it reasonably membrane-permeable, while lacking hydrogen bond donors, which influences its solvation dynamics[1].
Quantitative Data Summary
| Property | Value | Source / Method |
| IUPAC Name | (5-nitrofuran-2-yl)methyl 3-chloropropanoate | Computed by LexiChem[1] |
| CAS Registry Number | 13295-81-3 | EPA DSSTox / PubChem[1] |
| Molecular Formula | C8H8ClNO5 | Computed by PubChem[1] |
| Molecular Weight | 233.60 g/mol | Standard Atomic Weights[1] |
| Exact Mass | 233.0091 g/mol | Mass Spectrometry Target[1] |
| Topological Polar Surface Area (TPSA) | 81.1 Ų | 2D Structure Estimation[1] |
| Hydrogen Bond Donors | 0 | Structural Analysis[1] |
| Hydrogen Bond Acceptors | 5 | Structural Analysis[1] |
| Rotatable Bonds | 5 | Conformational Flexibility[1] |
Structural Reactivity and Mechanistic Causality
As an application scientist, I approach this molecule by dividing it into three distinct "reactivity zones." Understanding the causality behind how each zone behaves dictates our experimental choices during synthesis and derivatization.
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Zone 1: The 5-Nitrofuran Core. The nitro group at the 5-position is highly electron-withdrawing. It acts as an electron sink, which not only makes the furan ring electron-deficient (and thus resistant to electrophilic aromatic substitution) but also serves as the critical pharmacophore for bioreduction in target pathogens[2].
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Zone 2: The Ester Linkage. The ester bond connecting the furan-methanol and the propanoate chain is the molecule's Achilles' heel. It is susceptible to hydrolysis under strongly acidic or basic conditions. Consequently, downstream derivatizations must employ mild bases (e.g., potassium carbonate) rather than strong hydroxides to preserve the structural integrity of the scaffold.
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Zone 3: The 3-Chloropropanoate Tail. The primary alkyl chloride is a versatile electrophile. It can undergo SN2 displacement with amines, thiols, or azides. Alternatively, under specific basic conditions, it can undergo E2 elimination of HCl to form an acrylate—a potent Michael acceptor. 3-chloropropionyl chloride is widely recognized as a bifunctional reagent capable of both acylation and nucleophilic substitution[3].
Synthetic Workflows & Self-Validating Protocols
To harness this compound effectively, researchers must be able to synthesize it cleanly and use it reliably. The following protocols are designed as self-validating systems, incorporating in-process controls to ensure causality between the experimental steps and the chemical outcome.
Protocol A: Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate
This protocol relies on the nucleophilic acyl substitution of 3-chloropropionyl chloride by (5-nitrofuran-2-yl)methanol.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of (5-nitrofuran-2-yl)methanol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Base Addition: Add 1.2 equivalents of triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the degradation of the acid-sensitive furan ring.
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Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: 3-chloropropionyl chloride is highly reactive[3]. Cooling suppresses exothermic side reactions, such as the elimination of HCl from the acyl chloride to form highly reactive ketene intermediates.
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Acyl Chloride Addition: Dropwise add 1.1 equivalents of 3-chloropropionyl chloride over 15 minutes.
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In-Process Validation: After 2 hours at room temperature, sample the reaction for Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The disappearance of the highly polar alcohol spot and the emergence of a higher Rf UV-active spot validates reaction completion.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate via nucleophilic acyl substitution.
Protocol B: Downstream Derivatization via SN2 Amination
Step-by-Step Methodology:
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Reaction Setup: Dissolve (5-Nitrofuran-2-yl)methyl 3-chloropropanoate in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby significantly increasing the nucleophilicity of the incoming amine for the SN2 displacement.
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Base Selection: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ) and 1.2 equivalents of a secondary amine (e.g., morpholine). Causality: K2CO3 is a mild, heterogeneous base. It effectively scavenges the HCl byproduct to drive the reaction forward without causing base-catalyzed hydrolysis of the internal ester linkage.
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Thermal Activation: Heat the mixture to 60°C for 4-6 hours.
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Validation: Perform LC-MS analysis. The target mass should shift from [M+H]+=234.0 (starting material) to the corresponding [M+H]+ of the aminated product.
Biological & Pharmacological Significance
The therapeutic value of incorporating the 5-nitrofuran moiety lies in its unique mechanism of action. Nitrofurans are prodrugs; they exhibit no direct bactericidal activity until they are activated within the bacterial cytoplasm[2].
This activation is driven by bacterial nitroreductases. In pathogens like Escherichia coli, there are two primary pathways:
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Type I Nitroreductases (e.g., NfsA, NfsB): These are oxygen-insensitive enzymes that catalyze a stepwise, two-electron reduction of the nitro group. This process generates highly reactive electrophilic intermediates, primarily nitroso (-NO) and hydroxylamine (-NHOH) derivatives[2].
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Type II Nitroreductases (e.g., AhpF): Discovered more recently, these oxygen-sensitive enzymes catalyze a one-electron reduction, forming a nitro anion free radical. In the presence of oxygen, this radical undergoes a futile redox cycle, generating toxic reactive oxygen species (ROS)[4].
The resulting electrophilic intermediates act as "molecular projectiles." They nonspecifically bind to and damage bacterial DNA (causing strand breaks), inhibit ribosomal proteins (halting protein synthesis), and disrupt vital metabolic enzymes. Because this mechanism attacks multiple targets simultaneously, the probability of a bacterium developing resistance through a single mutation is exceptionally low[2].
Bioreduction of 5-nitrofurans by bacterial nitroreductases leading to macromolecular damage.
Analytical Characterization Standards
To ensure the integrity of synthesized (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, researchers should benchmark against the following expected analytical readouts:
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1 H NMR (400 MHz, CDCl 3 ):
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δ ~7.30 (d, J = 3.6 Hz, 1H, furan C4-H adjacent to NO2 )
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δ ~6.70 (d, J = 3.6 Hz, 1H, furan C3-H)
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δ ~5.15 (s, 2H, -CH 2 -O-)
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δ ~3.80 (t, J = 6.5 Hz, 2H, -CH 2 -Cl)
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δ ~2.90 (t, J = 6.5 Hz, 2H, -CH 2 -C=O)
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LC-MS (ESI+): Calculated for C 8 H 9 ClNO 5+ [M+H]+ : 234.0; Found: 234.0. The spectrum should clearly display the characteristic 3:1 isotopic ratio indicative of a single chlorine atom ( 35Cl / 37Cl ).
References
- PubChem Compound Summary for CID 220795, (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.
- 3-Chloropropionyl chloride Chemical Properties and Synthesis. LookChem.
- Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PubMed Central (PMC).
- Nitrofurans: Revival of an "old" drug class in the fight against antibiotic resistance. PLOS Biology.
